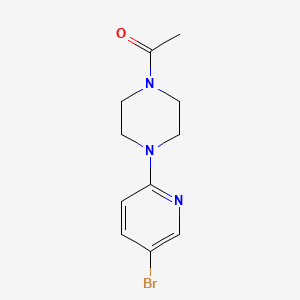

2-(4-Acetylpiperazino)-5-bromopyridine

Descripción

2-(4-Acetylpiperazino)-5-bromopyridine (CAS: 494771-76-5) is a heterocyclic organic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a 4-acetylpiperazino group at the 2-position. This compound is synthesized with high purity (98%) and serves as a critical intermediate in pharmaceutical and agrochemical research .

Propiedades

IUPAC Name |

1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIUYPWBDOIIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620004 | |

| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494771-76-5 | |

| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylpiperazino)-5-bromopyridine typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Acetylpiperazino)-5-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

Acylation and Alkylation Reactions: The piperazine ring can be further functionalized through acylation or alkylation reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are utilized.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: N-oxides of the pyridine ring.

Reduction Products: Dehalogenated or reduced derivatives.

Aplicaciones Científicas De Investigación

2-(4-Acetylpiperazino)-5-bromopyridine has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays.

Mecanismo De Acción

The mechanism of action of 2-(4-Acetylpiperazino)-5-bromopyridine involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can form halogen bonds with target proteins, enhancing binding affinity. Additionally, the piperazine moiety can interact with various receptors or enzymes, modulating their activity. The compound’s acetyl group may also play a role in its binding interactions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Piperazino Group

2-(4-Trifluoroacetylpiperazino)-5-bromopyridine (CAS: 1187385-94-9)

- Structural Difference : Replaces the acetyl group with a trifluoroacetyl (-COCF₃) group.

- Molecular Formula : C₁₁H₁₁BrF₃N₃O (vs. C₁₁H₁₄BrN₃O for the acetyl variant) .

- Applications : Widely used in cross-coupling reactions due to the electron-deficient trifluoroacetyl group, which enhances stability in acidic conditions.

- Commercial Demand : Annual sales of 152 bottles (2025 data), slightly higher than the acetyl variant, suggesting broader industrial use .

2-(4-N-Boc-piperazino)pyridine-5-boronic Acid (CAS: 919347-67-4)

- Structural Difference : Substitutes bromine with a boronic acid (-B(OH)₂) group and incorporates a tert-butyloxycarbonyl (Boc) protecting group on piperazine.

- Applications : Primarily employed in Suzuki-Miyaura coupling reactions for constructing biaryl systems. The Boc group facilitates temporary protection during synthesis .

- Commercial Data : Lower annual sales (91 bottles), likely due to niche applications in specialized organic syntheses .

Core Structure Variations

5-Bromo-1,4-dihydropyridine Derivatives (7a–d)

- Structural Difference : Features a 1,4-dihydropyridine core instead of pyridine, with variable aryl substitutions.

- Biological Activity: Compound 7c (4-chlorophenyl-substituted) exhibited IC₅₀ values of 32 nM (DLDI cells) and 43 nM (MCF-7 cells), attributed to the 5-bromopyridine moiety’s role in enhancing cytotoxicity . Key Insight: The pyridine core’s saturation (1,4-dihydropyridine) significantly impacts bioactivity, suggesting distinct mechanisms compared to fully aromatic analogs like 2-(4-acetylpiperazino)-5-bromopyridine.

2-Acetyl-5-bromopyridine

- Structural Difference: Lacks the piperazino group, retaining only the acetyl and bromine substituents.

- Applications : A versatile intermediate in pharmaceuticals, dyes, and agrochemicals. Its simpler structure enables cost-effective large-scale synthesis .

Actividad Biológica

2-(4-Acetylpiperazino)-5-bromopyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research.

Chemical Structure and Properties

The chemical formula for 2-(4-Acetylpiperazino)-5-bromopyridine is , with a molecular weight of approximately 296.16 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and an acetylpiperazine moiety, which contributes to its diverse biological activities.

The biological activity of 2-(4-Acetylpiperazino)-5-bromopyridine is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it interacts with glycogen synthase kinase-3 (GSK-3), a key regulator in numerous cellular processes, including metabolism and cell survival.

- Receptor Binding : It may also bind to various receptors, influencing cellular signaling pathways. This interaction can lead to altered gene expression and modulation of cell function .

Cytotoxicity and Cell Viability

Research indicates that 2-(4-Acetylpiperazino)-5-bromopyridine can induce cytotoxic effects in certain cancer cell lines. For example, studies have demonstrated that at specific concentrations, the compound reduces the viability of MCF-10A cells, a model for breast cancer research. The cytotoxicity appears to be dose-dependent, highlighting the importance of dosage in therapeutic applications.

Effects on Metabolic Pathways

The compound influences various metabolic pathways by interacting with enzymes that regulate metabolic flux. This interaction can lead to significant changes in metabolite levels within cells, potentially offering therapeutic avenues for metabolic disorders.

Research Applications

2-(4-Acetylpiperazino)-5-bromopyridine has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceutical agents aimed at treating neurological disorders and cancer.

- Biological Studies : The compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarities with naturally occurring compounds .

- Material Science : Beyond biological applications, it is also explored for developing materials with specific electronic properties.

Study on GSK-3 Inhibition

A notable study evaluated the inhibitory effects of 2-(4-Acetylpiperazino)-5-bromopyridine on GSK-3β. The results indicated an IC50 value of approximately 3.39 µM, suggesting potent inhibitory activity against this critical enzyme involved in various signaling pathways. Computational docking studies further elucidated the binding interactions, revealing key hydrogen bonding with the enzyme's active site .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.16 g/mol |

| Enzyme Target | Glycogen Synthase Kinase-3 (GSK-3) |

| IC50 (GSK-3β) | 3.39 µM |

| Biological Activity | Cytotoxicity in cancer cell lines |

| Research Applications | Medicinal chemistry, biological studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.